![molecular formula C19H15BrN2O2 B13379340 [(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile](/img/structure/B13379340.png)
[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an indole core substituted with acetyl, bromo, methyl, phenyl, and acetonitrile groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Substitution Reactions: The indole core undergoes various substitution reactions to introduce the acetyl, bromo, and methyl groups.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acetyl chloride, bromine, methyl iodide, phenylboronic acid, and nitrile reagents under appropriate catalytic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds with various functional groups .
Scientific Research Applications
[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Indole-2-carboxylate derivatives: Compounds with similar biological activities and structural features.
Phenyl-substituted indoles: Compounds with phenyl groups attached to the indole core, exhibiting similar chemical properties.
Uniqueness
[(3-acetyl-6-bromo-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H15BrN2O2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-(3-acetyl-6-bromo-2-methyl-1-phenylindol-5-yl)oxyacetonitrile |
InChI |
InChI=1S/C19H15BrN2O2/c1-12-19(13(2)23)15-10-18(24-9-8-21)16(20)11-17(15)22(12)14-6-4-3-5-7-14/h3-7,10-11H,9H2,1-2H3 |
InChI Key |
NQFSACSORXHBFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OCC#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.